molecular formula C18H18N4O4S B2771134 4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-63-9

4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2771134
CAS No.: 850936-63-9
M. Wt: 386.43
InChI Key: PBFBIRXVBJCHBB-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a benzyl(methyl)sulfamoyl group and a 5-methyl-1,3,4-oxadiazol-2-yl moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the benzyl(methyl)sulfamoyl group: This step involves the reaction of a benzylamine derivative with methylsulfonyl chloride in the presence of a base to form the sulfonamide.

    Coupling of the two fragments: The final step involves coupling the 1,3,4-oxadiazole derivative with the benzyl(methyl)sulfamoyl benzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide: Similar structure but with a different oxadiazole isomer.

Uniqueness

4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of functional groups and the 1,3,4-oxadiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-13-20-21-18(26-13)19-17(23)15-8-10-16(11-9-15)27(24,25)22(2)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFBIRXVBJCHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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